1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(4-chlorophenyl)acryloyl]piperazine
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(4-chlorophenyl)acryloyl]piperazine, commonly known as BDP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDP belongs to the class of piperazine compounds and has been found to exhibit unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of BDP is not fully understood, but it is believed to involve the modulation of various neurotransmitters such as serotonin, dopamine, and norepinephrine. BDP has also been found to modulate the activity of various enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE). These enzymes are involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects
BDP has been found to exhibit unique biochemical and physiological effects. It has been found to modulate the activity of various neurotransmitters and enzymes, leading to its anti-inflammatory, analgesic, and antidepressant effects. BDP has also been found to exhibit antioxidant properties, which may contribute to its potential use in the treatment of neurological disorders and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BDP in lab experiments is its unique biochemical and physiological effects. BDP has been found to exhibit multiple therapeutic properties, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of using BDP in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Zukünftige Richtungen
There are several future directions for the study of BDP. One of the potential areas of research is the development of more efficient and cost-effective synthesis methods. Another potential area of research is the study of BDP's potential use in the treatment of neurological disorders and cancer. In addition, the study of BDP's mechanism of action may lead to the development of novel therapeutic agents.
Wissenschaftliche Forschungsanwendungen
BDP has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antidepressant effects. BDP has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, BDP has been found to exhibit anticancer properties and has been studied for its potential use in cancer therapy.
Eigenschaften
IUPAC Name |
(E)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c22-18-5-1-16(2-6-18)4-8-21(25)24-11-9-23(10-12-24)14-17-3-7-19-20(13-17)27-15-26-19/h1-8,13H,9-12,14-15H2/b8-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCWWLRLTDDZIR-XBXARRHUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C=CC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)/C=C/C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.